JNJ-10229570
描述
JNJ-10229570: 是一种小分子黑皮质素受体拮抗剂,特别是黑皮质素受体1(MC1R)和黑皮质素受体5(MC5R)。 这些受体参与各种生理过程,包括皮脂腺分化和皮脂特异性脂质的生成调节 .
科学研究应用
化学: JNJ-10229570 被用作工具化合物来研究黑皮质素受体在各种化学途径中的功能。
生物学: 该化合物用于生物学研究,以了解黑皮质素受体在皮脂腺分化和脂质生成中的作用。
作用机制
JNJ-10229570 作为黑皮质素受体1(MC1R)和黑皮质素受体5(MC5R)的拮抗剂。通过与这些受体结合,它抑制了它们的活性,导致皮脂腺分化和皮脂特异性脂质生成减少。 分子靶标包括 G 蛋白偶联受体 MC1R 和 MC5R,它们参与调节皮脂细胞中脂质生成的信号通路 .
生化分析
Biochemical Properties
JNJ-10229570 interacts with MC1R and MC5R, which are melanocortin receptors expressed in sebocytes . These interactions play a crucial role in producing sebaceous lipids . The compound functions as an antagonist for these receptors, inhibiting their activity .
Cellular Effects
In cellular processes, this compound has been shown to inhibit sebaceous gland differentiation and the production of sebum-specific lipids . This influence on cell function suggests that this compound could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MC1R and MC5R . This binding inhibits the receptors, preventing them from carrying out their normal functions . This mechanism of action could involve changes in gene expression and could potentially influence enzyme activation or inhibition.
Metabolic Pathways
Given its interaction with MC1R and MC5R, it is likely that it plays a role in the metabolic processes associated with these receptors .
准备方法
合成路线和反应条件: JNJ-10229570 的合成涉及 2,3-二芳基-1,2,4-噻二唑核的形成。关键步骤包括:
噻二唑环的形成: 这通常通过在酸性条件下使肼衍生物与硫酰胺反应来实现。
芳基取代: 然后用两个芳基取代噻二唑环,这些芳基通过钯催化的交叉偶联反应引入。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
反应条件优化: 通过优化温度、压力和溶剂条件来确保高产率和纯度。
化学反应分析
反应类型:
氧化: JNJ-10229570 可以发生氧化反应,特别是在甲氧基苯基部分。
还原: 该化合物可以在噻二唑环上还原,导致形成二氢噻二唑衍生物。
取代: this compound 中的芳基可以在适当条件下被各种官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 使用芳基卤化物和硼酸等试剂的钯催化的交叉偶联反应。
主要产物:
氧化产物: 形成醌和其他氧化衍生物。
还原产物: 二氢噻二唑衍生物。
取代产物: 各种芳基取代的噻二唑
相似化合物的比较
类似化合物:
JNJ-7818369: 另一种黑皮质素受体拮抗剂,对 MC1R 和 MC5R 具有类似的抑制作用。
JNJ-10229570-AAA: this compound 的一种变体,具有相似的药理特性。
独特性: this compound 在其作为 MC1R 和 MC5R 拮抗剂的高特异性和效力方面是独特的。 它显示出对皮脂生成具有剂量依赖性抑制,并且在体外和体内研究中均被证明是有效的 .
属性
IUPAC Name |
2,3-bis(2-methoxyphenyl)-N-phenyl-1,2,4-thiadiazol-5-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-26-19-14-8-6-12-17(19)21-24-22(23-16-10-4-3-5-11-16)28-25(21)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHRTBCPBWJYRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524923-88-4 | |
Record name | JNJ-10229570 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524923884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-10229570 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9IX402L35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。